REACTION_SMILES
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[CH3:11][O:12][c:13]1[n:14][c:15]([NH:21][C:22]([O:23][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)=[O:24])[n:16][c:17]([O:19][CH3:20])[cH:18]1.[CH3:1][S:2](=[O:3])(=[O:4])[N:5]([CH3:6])[S:7](=[O:8])(=[O:9])[NH2:10].[CH3:31][C:32]#[N:33]>>[CH3:1][S:2](=[O:3])(=[O:4])[N:5]([CH3:6])[S:7](=[O:8])(=[O:9])[NH:10][C:22]([NH:21][c:15]1[n:14][c:13]([O:12][CH3:11])[cH:18][c:17]([O:19][CH3:20])[n:16]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(NC(=O)Oc2ccccc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(S(C)(=O)=O)S(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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COc1cc(OC)nc(NC(=O)NS(=O)(=O)N(C)S(C)(=O)=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |